molecular formula C15H21IN6O2 B8762173 tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate

tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate

Cat. No.: B8762173
M. Wt: 444.27 g/mol
InChI Key: YQXAEBHPCJZKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and an iodine atom attached to a pyrazolo[3,4-d]pyrimidine ring system. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The synthesis begins with the formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reaction involving appropriate precursors.

    Introduction of the Iodine Atom: The iodine atom is introduced into the pyrazolo[3,4-d]pyrimidine ring via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).

    Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyrazolo[3,4-d]pyrimidine core through a nucleophilic substitution reaction.

    Protection with tert-Butyl Group: Finally, the tert-butyl group is introduced to protect the carboxylate functionality, resulting in the formation of the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction reactions can convert it to an amine or hydroxylamine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-butyl (3R)-3-{4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate: This compound has a phenoxyphenyl group instead of an iodine atom, which may result in different biological activities and properties.

    tert-butyl (3R)-3-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate: The presence of a bromine atom instead of iodine can affect the reactivity and interactions of the compound.

    tert-butyl (3R)-3-{4-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate: The chlorine atom may impart different chemical and biological properties compared to the iodine-containing compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H21IN6O2

Molecular Weight

444.27 g/mol

IUPAC Name

tert-butyl 3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21IN6O2/c1-15(2,3)24-14(23)21-6-4-5-9(7-21)22-13-10(11(16)20-22)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H2,17,18,19)

InChI Key

YQXAEBHPCJZKKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)I)N

Origin of Product

United States

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